N-(2-Methylpropyl)docosanamide
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Overview
Description
N-(2-Methylpropyl)docosanamide: is an organic compound belonging to the class of fatty amides. Fatty amides are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: The primary synthetic route for N-(2-Methylpropyl)docosanamide involves the amidation of docosanoic acid with 2-methylpropylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained around 60-80°C to ensure optimal reaction rates.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used, where docosanoic acid and 2-methylpropylamine are mixed in a reactor with a dehydrating agent. The mixture is heated and stirred until the reaction is complete.
Continuous Process: For large-scale production, a continuous process may be employed. This involves the continuous feeding of reactants into a reactor and the continuous removal of the product, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Methylpropyl)docosanamide can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine and alcohol under suitable conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 2-Methylpropylamine and docosanol.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N-(2-Methylpropyl)docosanamide can be used as a ligand in catalytic reactions, particularly in the formation of coordination complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies related to fatty acid metabolism and amide bond formation in biological systems.
Medicine:
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry:
Surfactants: this compound is used in the formulation of surfactants and emulsifiers due to its surface-active properties.
Lubricants: It is also employed in the production of lubricants and anti-wear additives.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2-Methylpropyl)docosanamide can act as an inhibitor of certain enzymes involved in fatty acid metabolism.
Membrane Interaction: Due to its long hydrophobic chain, it can integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Docosanamide: The parent compound without the 2-methylpropyl substitution.
Erucamide: Another long-chain fatty amide with a similar structure but different chain length and unsaturation.
Uniqueness:
Structural Uniqueness: The presence of the 2-methylpropyl group in N-(2-Methylpropyl)docosanamide provides unique steric and electronic properties, differentiating it from other fatty amides.
Functional Properties: Its unique structure imparts specific functional properties, such as enhanced solubility in certain solvents and distinct interaction with biological membranes.
Properties
CAS No. |
62724-26-9 |
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Molecular Formula |
C26H53NO |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
N-(2-methylpropyl)docosanamide |
InChI |
InChI=1S/C26H53NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25(2)3/h25H,4-24H2,1-3H3,(H,27,28) |
InChI Key |
DOZLLEQQCIBGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCC(C)C |
Origin of Product |
United States |
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